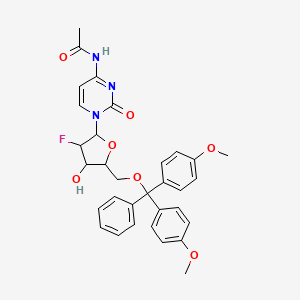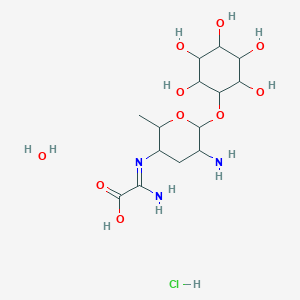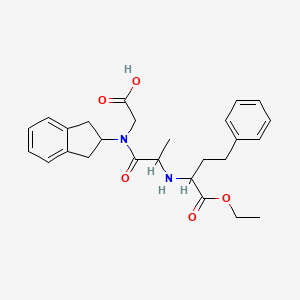
N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
Overview
Description
N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine: is a chemical compound with the molecular formula C28H28N2 and a molecular weight of 392.54 g/mol. It is known for its applications in various fields of scientific research, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl Chloride and Sodium Metal Reaction: One common method involves the reaction of benzyl chloride with sodium metal.
Copper-Catalyzed Reaction: Another method involves the reaction of benzyl chloride in the presence of copper as a catalyst.
Hydrogenation of Benzoin: This method involves the hydrogenation of benzoin in the presence of a nickel catalyst.
Industrial Production Methods: While specific industrial production methods for N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine are not widely documented, the above synthetic routes can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine can undergo oxidation reactions, often resulting in the formation of benzoic acid when reacted with strong oxidizing agents like chromium trioxide or permanganic acid.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, permanganic acid.
Catalysts: Copper, nickel.
Major Products:
Benzoic Acid: Formed during oxidation reactions.
Scientific Research Applications
Chemistry:
Chiral Solvent: Used as a chiral solvent in nuclear magnetic resonance (NMR) spectroscopy for the analysis of chiral carboxylic acids.
Catalysis: Acts as a ligand in various catalytic reactions, including the hydrogenation of imines and the polymerization of methyl methacrylate.
Biology and Medicine:
Enzyme Inhibition:
Industry:
Polymer Synthesis: Utilized in the synthesis of flame-retardant, high-density rigid polyurethane foams.
Mechanism of Action
The mechanism by which N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. It forms complexes with metal ions, facilitating various chemical reactions. For example, in the hydrogenation of imines, it forms a complex with zinc acetate, leading to high diastereoselectivity and excellent yields.
Comparison with Similar Compounds
- (1R,2R)-N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine
- (1S,2S)-N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine
Uniqueness: N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine is unique due to its specific chiral properties and its effectiveness as a ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.
Properties
IUPAC Name |
N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWNGJNPLRKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329871 | |
| Record name | N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24431-19-4 | |
| Record name | NSC167266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13391668.png)
![2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid](/img/structure/B13391673.png)
![N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B13391679.png)
![N-[[1-[(4-aminocyclohexyl)methyl]pyrrolidin-2-yl]methyl]-N-[(E)-3-(2,4-difluorophenyl)-2-methylprop-2-enyl]-3,4-dimethoxybenzamide;tert-butyl N-[4-[[2-[[[(E)-3-(2,4-difluorophenyl)-2-methylprop-2-enyl]-(3,4-dimethoxybenzoyl)amino]methyl]pyrrolidin-1-yl]methyl]cyclohexyl]carbamate](/img/structure/B13391686.png)

![methyl N-[1-[2-[5-[6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13391693.png)
![1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone](/img/structure/B13391694.png)
![4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)-](/img/structure/B13391697.png)

![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13391725.png)
